molecular formula C21H28N2O3S B2806047 1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine CAS No. 865593-70-0

1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B2806047
CAS No.: 865593-70-0
M. Wt: 388.53
InChI Key: VCAUWVWFKMYYMH-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine typically involves the reaction of 2,6-dimethylphenylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: 1-(2,6-Dimethylphenyl)-4-(5-hydroxy-2,4-dimethylbenzenesulfonyl)piperazine.

    Reduction: 1-(2,6-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfanyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylphenyl)-4-(benzenesulfonyl)piperazine
  • 1-(2,6-Dimethylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine
  • 1-(2,6-Dimethylphenyl)-4-(5-methylbenzenesulfonyl)piperazine

Uniqueness

1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine is unique due to the presence of both methoxy and dimethyl groups on the benzenesulfonyl moiety, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-7-6-8-16(2)21(15)22-9-11-23(12-10-22)27(24,25)20-14-19(26-5)17(3)13-18(20)4/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAUWVWFKMYYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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